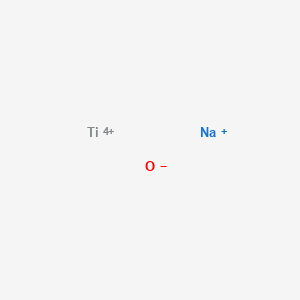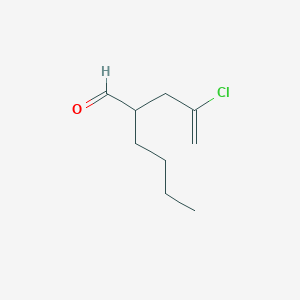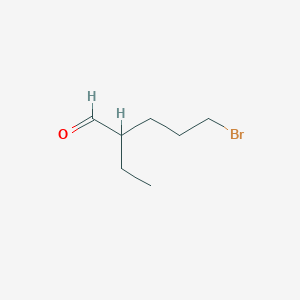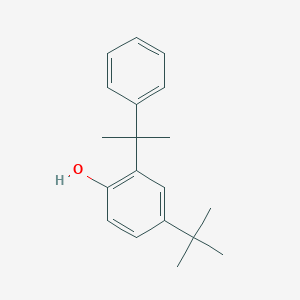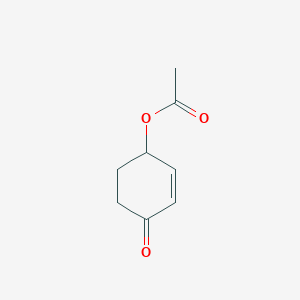
4-Oxocyclohex-2-en-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxocyclohex-2-en-1-yl acetate is an organic compound with the molecular formula C8H10O3 It is a derivative of cyclohexene, featuring a ketone group at the 4-position and an acetate ester at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxocyclohex-2-en-1-yl acetate can be achieved through several methods. One common approach involves the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via the formation of an enol intermediate, which subsequently reacts with acetic anhydride to form the desired product.
Another method involves the use of ethyl acetoacetate and cyclohexanone in a Claisen condensation reaction, followed by esterification with acetic anhydride. This method provides a straightforward route to the compound with good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yields and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
4-Oxocyclohex-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 4-hydroxycyclohex-2-en-1-yl acetate.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Products include this compound derivatives with additional oxygen-containing functional groups.
Reduction: The major product is 4-hydroxycyclohex-2-en-1-yl acetate.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the acetate.
科学的研究の応用
4-Oxocyclohex-2-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 4-Oxocyclohex-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The ketone group can undergo nucleophilic addition reactions, while the acetate group can participate in esterification and hydrolysis reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-Oxocyclohex-2-ene-1-carboxylate: A similar compound with a carboxylate group instead of an acetate group.
4-Oxocyclohex-2-ene-1-carboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness
4-Oxocyclohex-2-en-1-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its combination of a ketone and an acetate ester makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
50557-37-4 |
|---|---|
分子式 |
C8H10O3 |
分子量 |
154.16 g/mol |
IUPAC名 |
(4-oxocyclohex-2-en-1-yl) acetate |
InChI |
InChI=1S/C8H10O3/c1-6(9)11-8-4-2-7(10)3-5-8/h2,4,8H,3,5H2,1H3 |
InChIキー |
KBIDPOQYMJNQCH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CCC(=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


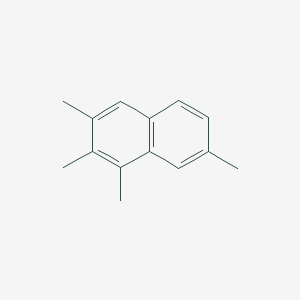
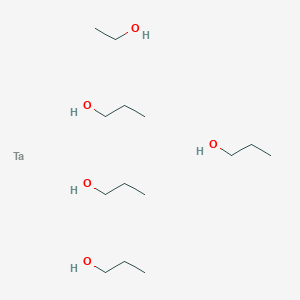
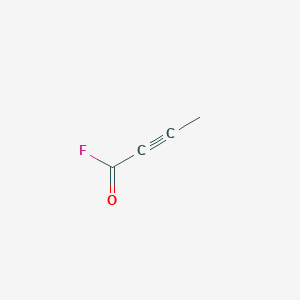
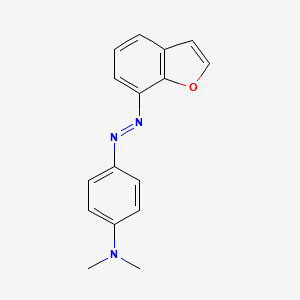
![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)
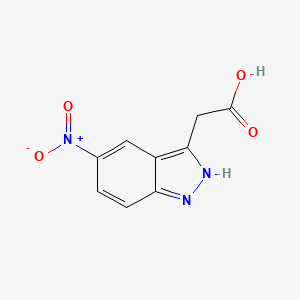
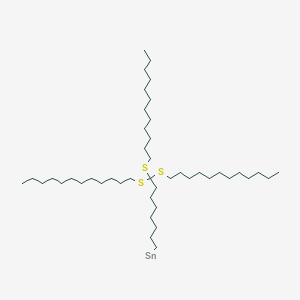
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
